molecular formula C10H11NO4 B2408870 Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate CAS No. 2197422-77-6

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Cat. No. B2408870
CAS RN: 2197422-77-6
M. Wt: 209.201
InChI Key: VBONALMXHBRKJA-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate” is a chemical compound with the molecular formula C10H11NO4 . The compound has a molecular weight of 209.2 . It is a solid substance that should be stored in a refrigerator .


Physical And Chemical Properties Analysis

“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate” is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis of Novel Compounds

  • Methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, a related compound, serves as a precursor for the synthesis of several indolo- and furano-fused indolizinones through palladium-mediated C-N coupling and intramolecular Heck cyclization processes (Mmutlane, Harris, & Padwa, 2005).

2. Synthesis of Octahydroindolizines

  • A stereoselective synthesis of 3,5-disubstituted Octahydroindolizines, analogs to natural products, has been achieved, demonstrating the compound's utility in creating complex molecular architectures (Vavrecka & Hesse, 1989).

3. Formation of Pyrazole and Pyridine Derivatives

  • Methyl esters of aroylpyruvic acids and related compounds have been synthesized, leading to the formation of various pyrazole and pyridine derivatives, indicating its role in the synthesis of heterocyclic compounds (Gein et al., 2009).

4. Biological Activity in Indolizine Derivatives

  • Indolizine derivatives, including tetrahydroindolizines, have shown diverse biological activities such as anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities (Antonini et al., 1977).

5. Anticancer Activity

  • New derivatives of dihydroquinoline-3-carboxylic acid, structurally related to Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate, have shown significant anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).

6. Antibacterial Activity

  • Some synthesized derivatives of polycarbonyl nitrogen-containing compounds, which include structures similar to Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate, have exhibited antimicrobial activity against various test cultures of microorganisms (Amirov et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust or fumes from the compound should be avoided .

properties

IUPAC Name

methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)8-3-2-6-4-7(12)5-9(13)11(6)8/h4-5,8,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBONALMXHBRKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC(=CC(=O)N12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

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